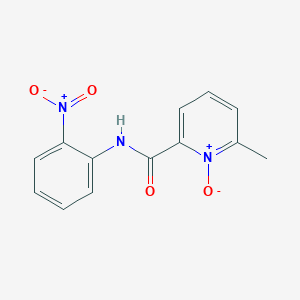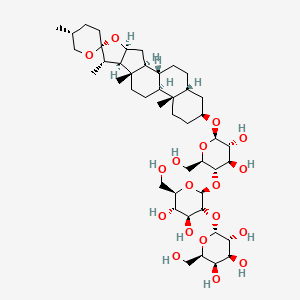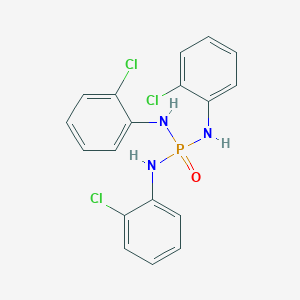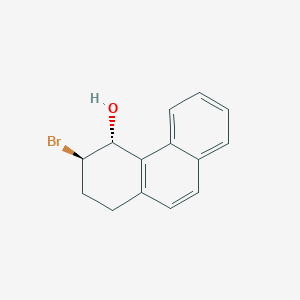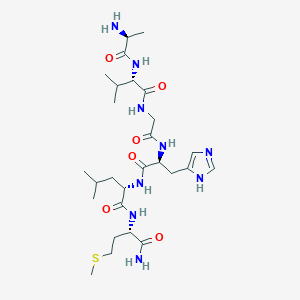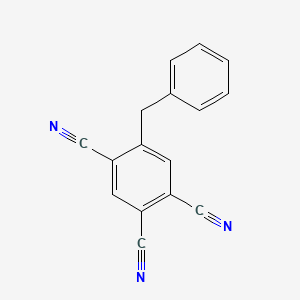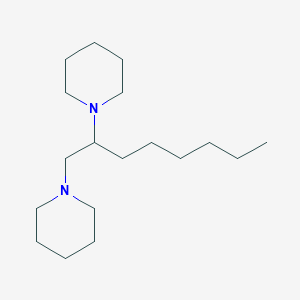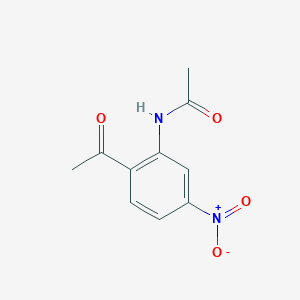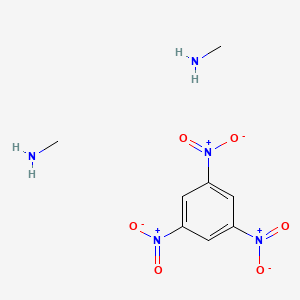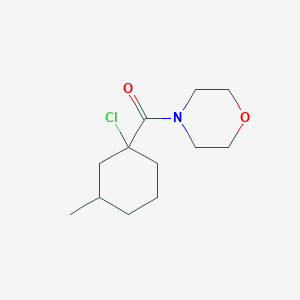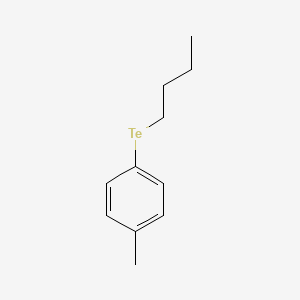
Benzene, 1-(butyltelluro)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(butyltelluro)-4-methyl- is an organotellurium compound characterized by the presence of a butyltelluro group and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butyltelluro)-4-methyl- typically involves the introduction of a butyltelluro group to a benzene derivative. One common method is the reaction of 4-methylphenylmagnesium bromide with dibutyltellurium dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-(butyltelluro)-4-methyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-(butyltelluro)-4-methyl- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-(butyltelluro)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential biological activities, including its role as an antioxidant or enzyme inhibitor.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(butyltelluro)-4-methyl- involves its interaction with molecular targets through its tellurium center. The tellurium atom can participate in redox reactions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different molecular structures, potentially leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(phenyltelluro)-4-methyl-
- Benzene, 1-(butylseleno)-4-methyl-
- Benzene, 1-(butylthio)-4-methyl-
Comparison: Benzene, 1-(butyltelluro)-4-methyl- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The tellurium center provides different reactivity patterns, particularly in redox and substitution reactions, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
56950-02-8 |
|---|---|
Formule moléculaire |
C11H16Te |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
1-butyltellanyl-4-methylbenzene |
InChI |
InChI=1S/C11H16Te/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
QACRUIKNXANQDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


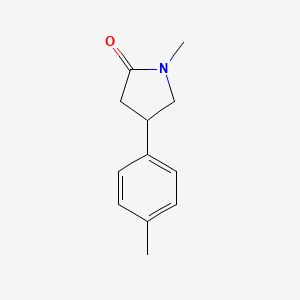
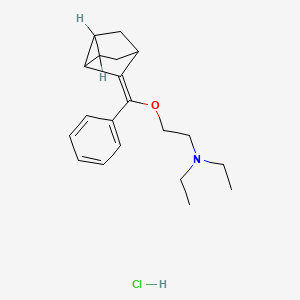
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
